Cas no 37939-80-3 (N-{1,7,7-trimethylbicyclo2.2.1heptan-2-ylidene}hydroxylamine)

N-{1,7,7-trimethylbicyclo2.2.1heptan-2-ylidene}hydroxylamine structure
37939-80-3 structure
Product Name:N-{1,7,7-trimethylbicyclo2.2.1heptan-2-ylidene}hydroxylamine
CAS No:37939-80-3
MF:C10H17NO
MW:167.248082876205
CID:312168
PubChem ID:5908504
Update Time:2025-04-19

N-{1,7,7-trimethylbicyclo2.2.1heptan-2-ylidene}hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (2E)-
    • 1,7,7-trimethyl-bicyclo[2.2.1]heptane-2-one-oxime
    • (1R,2Z,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
    • (1S,2E,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
    • (E)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime
    • N-{1,7,7-trimethylbicyclo2.2.1heptan-2-ylidene}hydroxylamine
    • J-016924
    • 2-Bornanone oxime
    • Camphor, oxime, (1R)-
    • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime, (R)-
    • Bicyclo(2.2.1)heptan-2-one, 1,7,7-trimethyl-, oxime, (+/-)-
    • Campheroxim
    • (1)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime
    • OVFDEGGJFJECAT-DHZHZOJOSA-N
    • 2-BORNANONE, OXIME
    • NCGC00270847-02
    • (+)-Camphor oxime
    • AKOS022088371
    • NSC-193372
    • (NE)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine
    • MFCD00210161
    • WLN: L55 A CYTJ A1 A1 B1 CUNQ
    • MS-22029
    • EN300-06062
    • 13559-66-5
    • Camphor, oxime
    • 36065-15-3
    • Camphor, d-oxime
    • N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydroxylamine
    • AB01209869-01
    • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime
    • Bicyclo(2.2.1)heptan-2-one, 1,7,7-trimethyl-, oxime
    • N-[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine
    • 2792-42-9
    • Camphoroxime
    • (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
    • Camphor, oxime (VAN)
    • NSC 193372
    • Bicyclo(2.2.1)heptan-2-one, 2,7,7-trimethyl-, oxime
    • BRN 1865232
    • CCG-48017
    • NSC193372
    • 2-Camphanone oxime
    • Camphor oxime
    • D-Camphor oxime
    • (1R)-Camphor oxime
    • (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
    • Z56755719
    • SR-01000637593-1
    • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
    • (1S)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime
    • CS-0356843
    • Kampferoxim
    • 37939-80-3
    • DTXSID501220090
    • HMS547G06
    • Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, oxime
    • CS-0118002
    • AKOS003271922
    • AB01209869-04
    • EINECS 236-945-2
    • SCHEMBL10957835
    • Bornan-2-one oxime
    • AI3-19975
    • EINECS 242-491-6
    • EINECS 252-858-2
    • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R)-
    • Inchi: 1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8+
    • InChI Key: OVFDEGGJFJECAT-DHZHZOJOSA-N
    • SMILES: O/N=C1\CC2CCC\1(C)C2(C)C

Computed Properties

  • Exact Mass: 167.13111
  • Monoisotopic Mass: 167.131014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.6
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.14
  • Boiling Point: 243°Cat760mmHg
  • Flash Point: 136.5°C
  • Refractive Index: 1.568
  • PSA: 32.59

N-{1,7,7-trimethylbicyclo2.2.1heptan-2-ylidene}hydroxylamine Pricemore >>

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N-{1,7,7-trimethylbicyclo2.2.1heptan-2-ylidene}hydroxylamine Related Literature

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